molecular formula C8H6ClN3O B091401 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 15328-03-7

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B091401
CAS No.: 15328-03-7
M. Wt: 195.6 g/mol
InChI Key: RGRRKYQLLSVYGV-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Assessment of Triazolo[4,3-a]pyridine-3-yl Acetamides with a 1,2,4-Oxadiazol Cycle : This research developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and assessed their biological properties. The study indicates the potential for these compounds in pharmacological applications (Karpina et al., 2019).

  • Anticancer Agents Derived from 5-[5-(Chloromethyl)-1,3,4-Oxadiazol-2-yl]-2-(4-Fluorophenyl)-Pyridine : This paper discusses the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine and their in vitro anticancer activity. The compounds exhibited significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents (Vinayak et al., 2017).

  • Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives with Optical Properties : This research synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]- pyridin-7-yl)-1,3,4-oxadiazole derivatives and investigated their fluorescence spectral characteristics, indicating potential applications in optical materials (Ge et al., 2014).

  • Antibacterial Activity of Oxadiazole Derivatives : A study on the synthesis and antibacterial activity of polyheterocycles incorporating oxadiazole and pyridine units. It showed that most synthesized compounds exhibited good antibacterial activity, suggesting their potential use in developing new antibacterial drugs (Hu et al., 2005).

  • Electron-Transporting/Exciton-Blocking Materials for OLEDs : Research on m-terphenyl oxadiazole derivatives, including those with pyridyl groups, demonstrated their high electron mobility and efficiency as electron transporters and exciton blockers in OLEDs, indicating their application in advanced electronic and display technologies (Shih et al., 2015).

Safety and Hazards

The safety data sheet for “3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The precautionary statements include P280 - P305 + P351 + P338, suggesting that protective gloves should be worn and that in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

5-(chloromethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRRKYQLLSVYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585404
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15328-03-7
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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